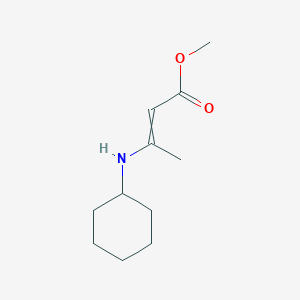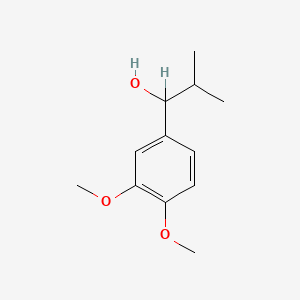
6H-Dibenzo(b,d)pyran-6-one, 3,4-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Dibenzo(b,d)pyran-6-one, also known as 3,4-Benzocoumarin, is a kind of the expanded structure of coumarin derivatives . It is a common and structurally diverse secondary metabolite that occurs frequently in plants, fungi, lichens, and animal waste . It possesses broad spectra of biological activities such as cytotoxic, antioxidant, antifungal, and antimicrobial .
Synthesis Analysis
Dibenzo[b,d]pyran-6-ones are biosynthesized through the polyketide pathway in microorganisms or via metabolism of natural ellagitannins and ellagic acid by intestinal bacteria . They were first isolated from beaver scent glands and identified as 3,8-dihydroxydibenzo[b,d]pyran-6-one .Molecular Structure Analysis
The molecular formula of 6H-Dibenzo(b,d)pyran-6-one is C13H8O2, and its molecular weight is 196.2014 . The IUPAC Standard InChI is InChI=1S/C13H8O2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H .作用機序
While the exact mechanism of action for 6H-Dibenzo(b,d)pyran-6-one is not fully understood, it is known to exhibit distinct biological activities. For instance, it has been found in pomegranates and other fruits where it may help slow down certain aging processes by improving mitochondrial function in cells .
将来の方向性
The future research directions for 6H-Dibenzo(b,d)pyran-6-one could involve further exploration of its biological activities and potential applications. For instance, it can be studied extensively for its potential applications in the research of Alzheimer’s Disease . Additionally, more research could be conducted to understand its biosynthesis pathways and its role as a metabolite of intestinal bacteria .
特性
CAS番号 |
131086-92-5 |
|---|---|
製品名 |
6H-Dibenzo(b,d)pyran-6-one, 3,4-dihydroxy- |
分子式 |
C13H8O4 |
分子量 |
228.20 g/mol |
IUPAC名 |
3,4-dihydroxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H8O4/c14-10-6-5-8-7-3-1-2-4-9(7)13(16)17-12(8)11(10)15/h1-6,14-15H |
InChIキー |
XVLDXKNPWFEZHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3)O)O)OC2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


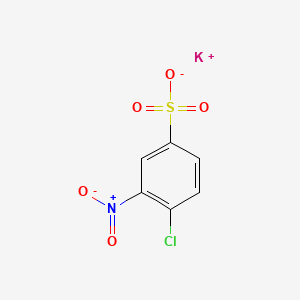
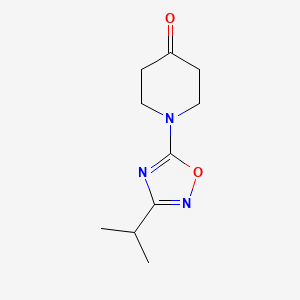

![2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B8723016.png)
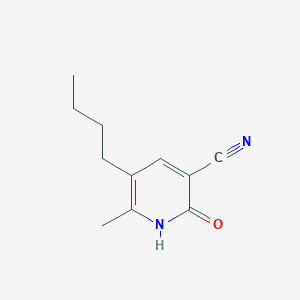
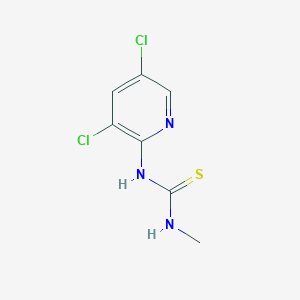
![Methyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8723041.png)
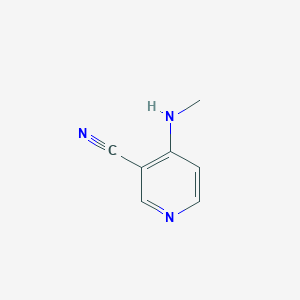

![1-(3-nitro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B8723069.png)
